Sabrac
Overview
Description
SABRAC is a chemical compound known for its role as an inhibitor of acid ceramidase. Acid ceramidase is an enzyme that hydrolyzes ceramides into sphingoid bases and fatty acids. This compound has shown significant potential in scientific research, particularly in the fields of cancer and neurodegenerative diseases .
Preparation Methods
SABRAC can be synthesized through a series of chemical reactions. The synthetic route involves the reaction of 2-bromoacetamide with (1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecane. The reaction conditions typically include the use of chloroform as a solvent .
Chemical Reactions Analysis
SABRAC undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor. It reacts with the active site of acid ceramidase, specifically targeting the cysteine residue (Cys143). This reaction is irreversible and leads to the inhibition of the enzyme . Common reagents used in these reactions include fluorescent analogues of this compound and azide-substituted analogues for click chemistry . The major product formed from these reactions is the inhibited form of acid ceramidase, which leads to the accumulation of ceramides in cells .
Scientific Research Applications
SABRAC has a wide range of scientific research applications:
Cancer Research: This compound has been shown to inhibit acid ceramidase in metastatic prostate cancer cells, leading to the accumulation of ceramides and induction of apoptosis It has also been studied for its potential in treating oligodendroglioma, a type of brain tumor.
Neurodegenerative Diseases: The inhibition of acid ceramidase by this compound has implications for neurodegenerative diseases such as Alzheimer’s disease, where altered ceramide metabolism plays a role.
Lipid Biochemistry: This compound is used in research related to sphingolipid metabolism and its role in cell signaling and apoptosis.
Mechanism of Action
SABRAC exerts its effects by irreversibly inhibiting acid ceramidase. This inhibition occurs through the reaction with the cysteine residue (Cys143) at the active site of the enzyme . The inhibition of acid ceramidase leads to the accumulation of ceramides, which are bioactive lipids involved in cell signaling pathways. The increased levels of ceramides induce apoptosis through both extrinsic and intrinsic pathways, contributing to the compound’s anti-cancer effects .
Comparison with Similar Compounds
SABRAC is unique in its high selectivity and potency as an acid ceramidase inhibitor. Similar compounds include:
(1S,2R)-2-N-myristoylamino-1-phenyl-1-propanol (D-e-MAPP): Another inhibitor of acid ceramidase, but with different selectivity and potency.
(1R,2R)-2-N-myristoylamino-1-(4-nitrophenyl)-1,3-propandiol (D-NMAPPD): Similar to D-e-MAPP, this compound also inhibits acid ceramidase but has distinct chemical properties and effects.
SOBRAC: A derivative of this compound, which acts as an irreversible inhibitor of acid ceramidase with a slightly different chemical structure.
This compound stands out due to its irreversible inhibition mechanism and its significant effects on ceramide accumulation and apoptosis induction.
Properties
IUPAC Name |
2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZSKTVZMRRCY-RBUKOAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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